9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-methoxy-1,2,3,4-tetrahydroacridine with thionyl chloride to introduce the chloro substituent at the 9-position . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 9-position can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids using oxidizing agents like potassium permanganate or chromium trioxide .
Reduction Reactions: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
Substitution Products: Amino or thiol derivatives
Oxidation Products: Aldehydes, acids
Reduction Products: Dihydro derivatives
Scientific Research Applications
9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Chloro-5-methoxy-1,2,3,4-tetrahydroacridine primarily involves DNA intercalation . The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and affecting biological processes such as DNA replication and transcription . This intercalation can lead to the inhibition of enzyme activities involved in these processes, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Similar Compounds
9-Aminoacridine: Another derivative with significant DNA intercalating properties and therapeutic potential.
Proflavine: An acridine derivative used as an antiseptic and studied for its anticancer properties.
Uniqueness
This compound is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be exploited for specific applications in research and industry .
Properties
Molecular Formula |
C14H14ClNO |
---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
9-chloro-5-methoxy-1,2,3,4-tetrahydroacridine |
InChI |
InChI=1S/C14H14ClNO/c1-17-12-8-4-6-10-13(15)9-5-2-3-7-11(9)16-14(10)12/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
YCQHWLQKJDTWBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1N=C3CCCCC3=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.